(2Z)-N-[4-(acetylamino)phenyl]-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
CAS No.: 443321-77-5
Cat. No.: VC15598908
Molecular Formula: C29H30N4O5S
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443321-77-5 |
|---|---|
| Molecular Formula | C29H30N4O5S |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C29H30N4O5S/c1-4-37-24-14-10-22(11-15-24)32-29-33(23-12-16-25(17-13-23)38-5-2)27(35)18-26(39-29)28(36)31-21-8-6-20(7-9-21)30-19(3)34/h6-17,26H,4-5,18H2,1-3H3,(H,30,34)(H,31,36) |
| Standard InChI Key | FTROQAPDQOXVAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)OCC |
Introduction
Structural Overview
The chemical structure of the compound consists of:
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A thiazinane ring with a ketone group at position 4.
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An acetylamino-substituted phenyl group attached to the nitrogen atom.
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Two ethoxyphenyl groups, one bonded to the imino group and the other as a substituent on the thiazinane ring.
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A carboxamide functional group at position 6.
Molecular Formula
The molecular formula is C26H27N3O5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Key Features
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Imino Group: The (2Z)-configuration specifies the geometric arrangement around the double bond in the imine moiety.
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Hydrogen Bonding: Likely intramolecular and intermolecular hydrogen bonding due to amide and acetylamino groups.
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Ethoxy Groups: These enhance lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific details are unavailable in current literature, it may follow these general steps:
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Formation of Thiazinane Core:
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Reaction of a thiol or thioamide precursor with a carbonyl compound under acidic or basic conditions.
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Substitution Reactions:
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Introduction of ethoxyphenyl groups through nucleophilic aromatic substitution or coupling reactions.
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Amidation:
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Coupling an acetylamino-substituted phenyl derivative with the thiazinane core.
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Imine Formation:
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Reaction with an aldehyde or ketone to form the imine bond in the (2Z)-configuration.
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Analytical Techniques for Confirmation
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NMR Spectroscopy (¹H and ¹³C): To confirm functional groups and structural connectivity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional groups like C=O (amide and ketone) and N-H stretches.
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X-ray Crystallography: To determine precise molecular geometry.
Pharmaceutical Applications
Compounds with similar structures often exhibit biological activities such as:
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Antimicrobial: Due to the presence of sulfur-containing heterocycles.
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Anticancer: Imine and thiazinane derivatives have been explored for cytotoxic effects against cancer cell lines.
Material Science
The compound's functional groups may allow it to act as a ligand in coordination chemistry or as a precursor for advanced materials.
Analytical Data Table
| Technique | Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, ethoxy groups, and amide NH. |
| ¹³C NMR | Peaks for carbonyl carbons (ketone and amide) and aromatic carbons. |
| IR Spectroscopy | Bands at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N). |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C26H27N3O5S. |
| X-ray Crystallography | Confirms (2Z)-configuration and intramolecular hydrogen bonding. |
Research Findings
While no direct studies on this exact compound were found in current databases, related thiazinane derivatives have been extensively studied for their:
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Biological Activity: Many show promising antimicrobial, anti-inflammatory, or anticancer properties.
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Structure-Activity Relationship (SAR): Modifications to ethoxy or acetylamino groups can significantly alter activity profiles.
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Docking Studies: Computational approaches suggest that sulfur-containing heterocycles interact strongly with biological targets like enzymes or receptors.
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